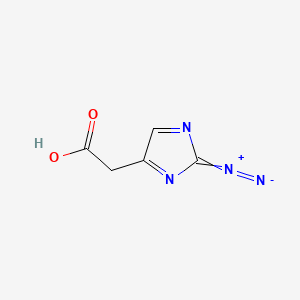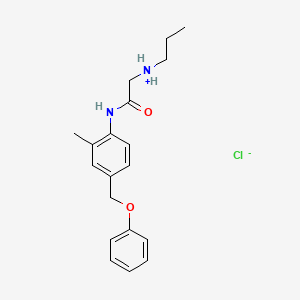
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is a synthetic compound with a complex chemical structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process often begins with the preparation of the phenylmethoxy derivative, followed by the introduction of the propylamino group through nucleophilic substitution reactions. The final step involves the formation of the acetamide moiety and the conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acetamide derivatives with phenylmethoxy and propylamino groups. Examples include:
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(ethylamino)acetamide
- N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(butylamino)acetamide
Uniqueness
N-(2-Methyl-4-(phenylmethoxy)phenyl)-2-(propylamino)acetamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular arrangement sets it apart from other similar compounds, making it a valuable subject of scientific research.
Propiedades
Número CAS |
61433-71-4 |
|---|---|
Fórmula molecular |
C19H25ClN2O2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
[2-[2-methyl-4-(phenoxymethyl)anilino]-2-oxoethyl]-propylazanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-11-20-13-19(22)21-18-10-9-16(12-15(18)2)14-23-17-7-5-4-6-8-17;/h4-10,12,20H,3,11,13-14H2,1-2H3,(H,21,22);1H |
Clave InChI |
RFYHNBDLLBWYDU-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH2+]CC(=O)NC1=C(C=C(C=C1)COC2=CC=CC=C2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
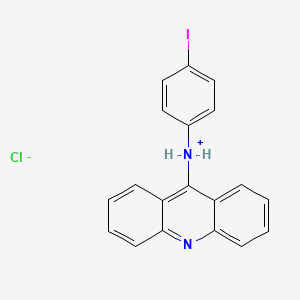
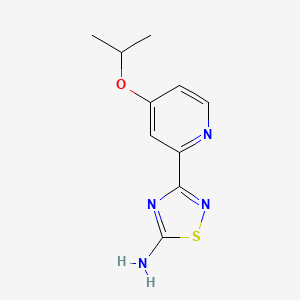

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)


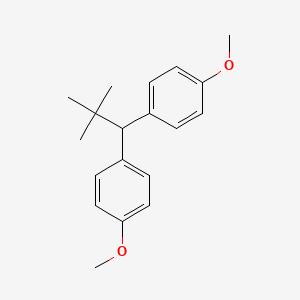
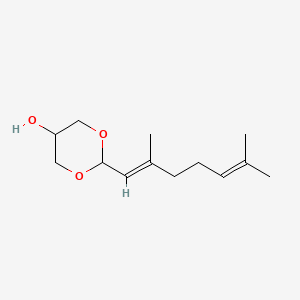

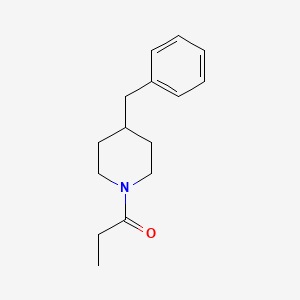
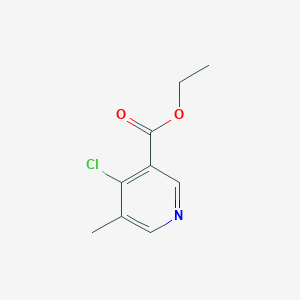
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
